2-Bromo-5-phenylthiophene
Overview
Description
2-Bromo-5-phenylthiophene is an organic compound with the molecular formula C10H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fifth position of the thiophene ring
Scientific Research Applications
2-Bromo-5-phenylthiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Safety and Hazards
2-Bromo-5-phenylthiophene is suspected of causing genetic defects (H341) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308+P313) . It should be stored locked up (P405) and disposed of in an approved waste disposal plant (P501) .
Mechanism of Action
Pharmacokinetics
The Log Kp (skin permeation) is -4.71 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 2.53 (iLOGP) to 4.9 (SILICOS-IT), with a consensus Log Po/w of 3.91 . These properties may impact the bioavailability of 2-Bromo-5-phenylthiophene.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-phenylthiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The bromine atom in this compound can participate in halogen bonding, which can influence its binding affinity to proteins and enzymes. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further affecting its biochemical properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can modulate the activity of ion channels or transporters, influencing ion flux and cellular homeostasis. These interactions can lead to downstream effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to the accumulation of reactive metabolites, which can cause oxidative stress and damage to cellular components. Additionally, the compound’s stability under different experimental conditions, such as temperature and pH, can affect its efficacy and potency in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, such as hepatotoxicity, nephrotoxicity, or neurotoxicity. The threshold effects observed in these studies can provide valuable information on the safe and effective dosage range for potential therapeutic applications. Additionally, the pharmacokinetics and biodistribution of this compound in animal models can influence its overall efficacy and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can undergo further biotransformation, resulting in the production of metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect the metabolic flux and levels of other metabolites in the cell. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins or organelles, affecting its localization and accumulation. The distribution of this compound in different tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear receptors or transcription factors, influencing gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylthiophene typically involves the bromination of 5-phenylthiophene. One common method includes dissolving 5-phenylthiophene in chloroform and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out at room temperature with stirring for about 30 minutes .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar methods. The process involves the use of thiophene, dichloroethane, and hydrobromic acid in a reactor equipped with a stirrer, condenser, and thermometer. Hydrogen peroxide is added dropwise while maintaining the temperature at 40°C. The reaction is monitored until the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Comparison with Similar Compounds
- 2-Bromo-3-hexylthiophene
- 2-Bromo-4-hexylthiophene
- 5-Phenylthiophene-2-carboxaldehyde
Comparison: 2-Bromo-5-phenylthiophene is unique due to the presence of both a bromine atom and a phenyl group on the thiophene ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to other brominated thiophenes, the phenyl group provides additional stability and potential for further functionalization .
Properties
IUPAC Name |
2-bromo-5-phenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZBRMQZWVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379981 | |
Record name | 2-bromo-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-24-2 | |
Record name | 2-Bromo-5-phenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-phenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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